
H-Gly-Pro-Arg-OH.Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .
Aplicaciones Científicas De Investigación
Inhibition of Fibrinogen Aggregation
GPRP is primarily recognized for its role as an inhibitor of fibrinogen aggregation, which is crucial in the coagulation cascade. It binds to the D domain of fibrinogen, preventing its interaction with the glycoprotein IIb/IIIa complex on platelets, thereby inhibiting platelet aggregation and thrombus formation .
Thromboembolism Imaging
A notable application of GPRP involves its use in imaging thromboembolic events. A study demonstrated that a pentapeptide derivative labeled with technetium-99m (99mTc) could effectively image venous thromboembolism in swine models. The peptide's affinity for fibrin makes it a promising candidate for non-invasive imaging techniques in diagnosing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Case Study 1: Fibrin Polymerization Inhibition
In a study by Barnard et al. (1999), GPRP was evaluated for its ability to inhibit fibrin polymerization in vitro. The results indicated that GPRP significantly reduced the polymerization rate of fibrin monomers, demonstrating its potential as a therapeutic agent in managing conditions associated with excessive clot formation .
Case Study 2: Platelet Aggregation Studies
Rijkers et al. (1998) investigated the effects of GPRP on ADP-induced platelet aggregation. The IC50 value was determined to be approximately 3 mM, indicating that GPRP effectively inhibits platelet activation at this concentration. This property highlights its potential use in developing antithrombotic therapies .
Data Tables
Application | Description | Reference |
---|---|---|
Fibrinogen Aggregation Inhibition | Inhibits interaction with GPIIb/IIIa complex, reducing thrombus formation | Barnard et al., 1999 |
Thromboembolism Imaging | Used with technetium-99m for imaging DVT and PE in swine models | Craig et al., 2004 |
Platelet Aggregation | Inhibits ADP-induced aggregation; IC50 = 3 mM | Rijkers et al., 1998 |
Mecanismo De Acción
H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro-Arg-Pro Acetate: Another fibrin polymerization inhibitor with a similar mechanism of action.
Gly-Pro-Arg-Pro Amide: A related compound with similar biological activity.
Uniqueness
H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing H-Gly-Pro-Arg-OH.Acetate in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing small peptides like this compound. Key steps include:
- Resin selection : Use Fmoc-protected amino acids anchored to Wang resin for acid-labile cleavage.
- Coupling : Activate amino acids with HBTU/HOBt in DMF, followed by deprotection with 20% piperidine.
- Cleavage : Use TFA:water:TIS (95:2.5:2.5) to release the peptide from the resin.
- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) ensures >95% purity .
- Note : Verify sequence integrity via MALDI-TOF mass spectrometry and NMR spectroscopy.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection at 220 nm to assess purity.
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₁₈H₃₀N₈O₇: 470.5 Da).
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ validates backbone structure and acetate counterion presence .
Q. What experimental conditions are critical for maintaining H-Gly-Pro-Arg-OH.Acetoate stability during storage?
- Methodological Answer :
- Storage : Lyophilized peptides should be stored at -20°C under inert gas (argon) to prevent oxidation.
- Solubility : Pre-dissolve in sterile water or PBS (pH 7.4) to avoid aggregation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in fibrin polymerization inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions. For reproducibility:
- Standardize assays : Use turbidimetry (OD₃₅₀) with human fibrinogen (2 mg/mL) and thrombin (0.5 U/mL) in Tris buffer (pH 7.4).
- Control variables : Monitor ionic strength (e.g., NaCl concentration) and temperature (37°C).
- Cross-validate : Compare with fluorescence-based assays (e.g., dansyl-labeled fibrinogen) .
Q. What strategies optimize this compound solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Address low solubility (e.g., 10 mg/mL in water) via:
- Co-solvents : Use ≤10% DMSO or PEG-400.
- pH adjustment : Acetate counterion stabilizes solubility at pH 4–6.
- Prodrug modification : Explore esterification of carboxyl groups for enhanced bioavailability .
Q. How should researchers design experiments to investigate this compound’s interaction with PepT1 transporters?
- Methodological Answer :
- In vitro models : Use Caco-2 cell monolayers to measure transepithelial transport (apparent permeability, Papp).
- Competitive inhibition : Co-administer Gly-Sar (a PepT1 substrate) to assess specificity.
- Kinetic analysis : Fit data to Michaelis-Menten models to determine Km and Vmax .
Q. Data Analysis and Interpretation
Q. How can advanced chromatographic techniques differentiate this compound from its degradation products?
- Methodological Answer :
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with 0.1% formic acid gradients. Monitor degradation products (e.g., deamidated or oxidized species) via MRM transitions.
- Forced degradation : Expose the peptide to heat (40°C), acidic (0.1M HCl), or oxidative (0.3% H₂O₂) conditions to identify labile sites .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to a four-parameter logistic model (IC₅₀/EC₅₀ calculation).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
- Quality controls : Include Z’-factor >0.5 to validate assay robustness .
Q. Ethical and Reproducibility Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- QC documentation : Record HPLC purity (>95%), endotoxin levels (<0.1 EU/mg), and residual solvent (e.g., TFA <0.1%).
- Stability studies : Perform accelerated stability testing (40°C/75% RH for 3 months) to define shelf life .
Q. What ethical guidelines apply when using this compound in animal studies targeting thrombosis models?
Propiedades
Fórmula molecular |
C15H28N6O6 |
---|---|
Peso molecular |
388.42 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Clave InChI |
CPPQZQFDCKJXOJ-OZZZDHQUSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Secuencia |
GPR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.